molecular formula C19H19NO4S B15289295 N-Acetyl-S-(9,10-dihydro-10-hydroxy-9-phenanthrenyl)-L-cysteine

N-Acetyl-S-(9,10-dihydro-10-hydroxy-9-phenanthrenyl)-L-cysteine

Cat. No.: B15289295
M. Wt: 357.4 g/mol
InChI Key: HDPUVQANFUQYKU-AOCRQIFASA-N
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Description

N-Acetyl-S-(9,10-dihydro-10-hydroxy-9-phenanthrenyl)-L-cysteine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an acetyl group, a phenanthrene moiety, and a cysteine residue, which together contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(9,10-dihydro-10-hydroxy-9-phenanthrenyl)-L-cysteine typically involves multiple steps, starting with the preparation of the phenanthrene derivative. This is followed by the introduction of the hydroxy group and the subsequent attachment of the cysteine residue. The final step involves acetylation to yield the desired compound. Common reagents used in these reactions include phenanthrene, hydroxylating agents, cysteine, and acetylating agents such as acetic anhydride. Reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the synthesis process. The use of catalysts and automated monitoring systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(9,10-dihydro-10-hydroxy-9-phenanthrenyl)-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The phenanthrene moiety can be reduced to form dihydro derivatives.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield phenanthrene ketones, while reduction of the phenanthrene moiety can produce dihydro derivatives.

Scientific Research Applications

N-Acetyl-S-(9,10-dihydro-10-hydroxy-9-phenanthrenyl)-L-cysteine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(9,10-dihydro-10-hydroxy-9-phenanthrenyl)-L-cysteine involves its interaction with specific molecular targets and pathways. The phenanthrene moiety can interact with cellular receptors, while the cysteine residue can participate in redox reactions. These interactions can modulate various biological processes, including oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-cysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.

    Phenanthrene derivatives: Studied for their diverse biological activities, including anticancer and antimicrobial effects.

Uniqueness

N-Acetyl-S-(9,10-dihydro-10-hydroxy-9-phenanthrenyl)-L-cysteine is unique due to the combination of the phenanthrene moiety and the cysteine residue, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H19NO4S

Molecular Weight

357.4 g/mol

IUPAC Name

(2R)-2-acetamido-3-[(10-hydroxy-9,10-dihydrophenanthren-9-yl)sulfanyl]propanoic acid

InChI

InChI=1S/C19H19NO4S/c1-11(21)20-16(19(23)24)10-25-18-15-9-5-3-7-13(15)12-6-2-4-8-14(12)17(18)22/h2-9,16-18,22H,10H2,1H3,(H,20,21)(H,23,24)/t16-,17?,18?/m0/s1

InChI Key

HDPUVQANFUQYKU-AOCRQIFASA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC1C(C2=CC=CC=C2C3=CC=CC=C13)O)C(=O)O

Canonical SMILES

CC(=O)NC(CSC1C(C2=CC=CC=C2C3=CC=CC=C13)O)C(=O)O

Origin of Product

United States

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